![molecular formula C11H14F3NO B13972314 (R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)
(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of aromatic compounds using trifluoromethyl triflate as the source of the trifluoromethoxy group . This reaction is often carried out under mild conditions to avoid the decomposition of the trifluoromethoxy anion.
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation of functionalized aromatic compounds . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic ring .
Wissenschaftliche Forschungsanwendungen
®-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and interactions.
Industry: The compound is used in the production of materials with specific properties, such as increased stability and lipophilicity
Wirkmechanismus
The mechanism of action of ®-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group enhances the compound’s binding affinity to specific targets, leading to its biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Fluoxetine: An antidepressant with a similar trifluoromethoxy group.
4-(trifluoromethyl)phenol: A compound with a trifluoromethyl group attached to a phenol ring.
Uniqueness
®-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine is unique due to its specific chiral configuration and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and specific binding affinities .
Eigenschaften
Molekularformel |
C11H14F3NO |
|---|---|
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
(1R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c1-7(2)10(15)8-4-3-5-9(6-8)16-11(12,13)14/h3-7,10H,15H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
SDYCTLDYKFPGBD-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)[C@H](C1=CC(=CC=C1)OC(F)(F)F)N |
Kanonische SMILES |
CC(C)C(C1=CC(=CC=C1)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



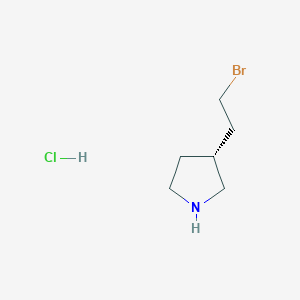
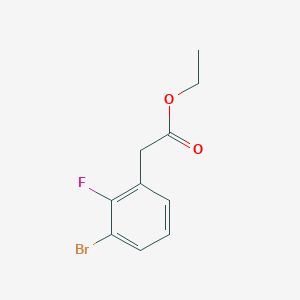
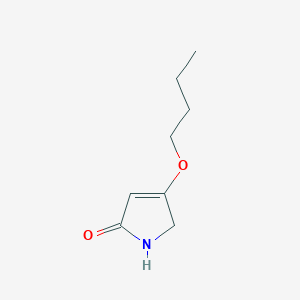
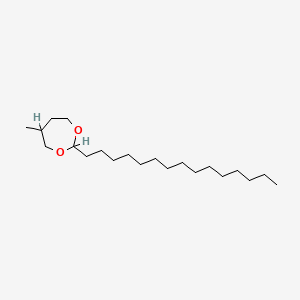
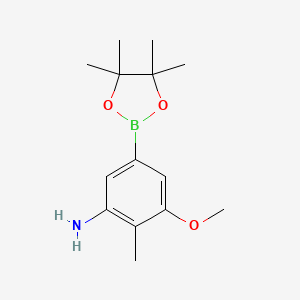
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)

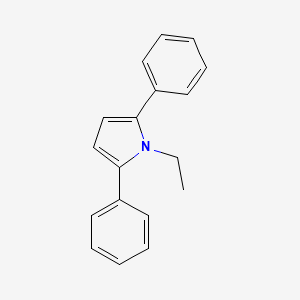
![4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one](/img/structure/B13972295.png)

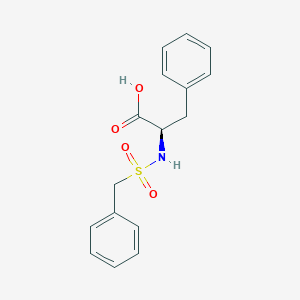
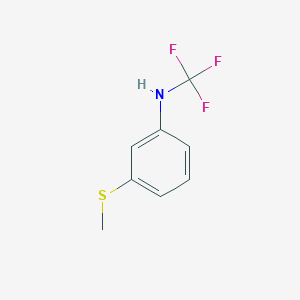
![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)
